Sodium itaconate

概要

説明

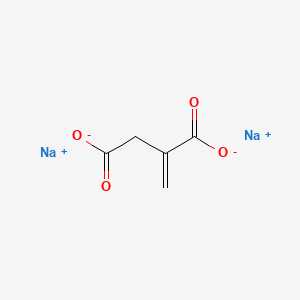

Sodium itaconate is a sodium salt of itaconic acid, a naturally occurring unsaturated dicarboxylic acid. Itaconic acid is produced by various microorganisms, including fungi such as Aspergillus terreus.

準備方法

Synthetic Routes and Reaction Conditions: Sodium itaconate can be synthesized through the neutralization of itaconic acid with sodium hydroxide. The reaction typically involves dissolving itaconic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: Industrial production of itaconic acid, the precursor to this compound, is primarily achieved through fermentation processes using Aspergillus terreus. The fermentation process involves the conversion of glucose or other sugars into itaconic acid, which is then neutralized with sodium hydroxide to produce this compound .

化学反応の分析

Types of Reactions: Sodium itaconate undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Polymerization: this compound can undergo polymerization to form polyitaconic acid and its derivatives.

Substitution Reactions: It can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts.

Polymerization: Requires initiators such as peroxides or azo compounds.

Substitution Reactions: Various reagents, including halides and amines, can be used under appropriate conditions.

Major Products Formed:

Esters of Itaconic Acid: Used in the production of resins and plasticizers.

Polyitaconic Acid: Utilized in the manufacture of superabsorbent polymers and biodegradable plastics.

科学的研究の応用

Immunomodulatory Properties

Sodium itaconate has been identified as a potent immunomodulator, particularly in the regulation of macrophage activity. Its role in modulating inflammation and immune responses is primarily due to its ability to inhibit succinate dehydrogenase (SDH), which leads to an accumulation of succinate and subsequent anti-inflammatory effects.

- Mechanism of Action : this compound acts by inhibiting SDH, which is crucial in the tricarboxylic acid (TCA) cycle. This inhibition results in reduced production of pro-inflammatory cytokines and enhances the macrophage's ability to handle oxidative stress .

-

Case Studies :

- In a study involving LPS-activated macrophages, this compound demonstrated a dose-dependent reduction in inflammatory markers such as IL-1β and IL-6 while maintaining TNF-α levels, indicating a selective anti-inflammatory effect .

- Another investigation showed that this compound treatment significantly reduced myocardial infarct size in mouse models of cardiac ischemia–reperfusion injury, showcasing its protective effects against oxidative stress .

Environmental Applications

This compound has also found applications in environmental science, particularly in wastewater treatment. Its ability to form complexes with heavy metals makes it a candidate for removing contaminants from water.

- Heavy Metal Removal : Research indicates that this compound can be grafted onto nanocellulose materials to enhance the removal of lead ions from contaminated water sources . This application is vital for developing sustainable methods for treating heavy metal pollution.

Cancer Research

Recent studies have begun to explore the role of this compound in cancer biology, particularly in hepatocellular carcinoma (HCC).

- Tumor Progression : Itaconate has been implicated in promoting HCC progression by inducing CD8+ T cell exhaustion through metabolic pathways linked to macrophage activation. High levels of IRG1 (the enzyme responsible for synthesizing itaconate) were associated with poor prognosis in HCC patients . This suggests that targeting the itaconate pathway may provide new therapeutic strategies for managing liver cancer.

Neuroprotective Effects

This compound's neuroprotective properties have been investigated in models of cerebral ischemia.

- Oxidative Stress Reduction : Studies show that this compound administration can improve neurological function following ischemic injury by reducing reactive oxygen species (ROS) production and enhancing glutathione levels . This highlights its potential as a therapeutic agent for neurodegenerative diseases.

Formulation Development

The development of this compound-based formulations is gaining traction due to its biocompatibility and functional properties.

作用機序

Sodium itaconate exerts its effects through various molecular targets and pathways:

Inhibition of Succinate Dehydrogenase (SDH): Itaconate competes with succinate, inhibiting SDH and affecting the tricarboxylic acid cycle.

Activation of Nrf2 Pathway: Itaconate activates the Nrf2 pathway, leading to the expression of antioxidant and anti-inflammatory genes.

Inhibition of NLRP3 Inflammasome: Itaconate inhibits the NLRP3 inflammasome, reducing inflammation.

類似化合物との比較

Sodium itaconate is unique compared to other similar compounds due to its specific structure and properties:

Similar Compounds: Succinate, fumarate, malonate, and phosphoenolpyruvate.

Uniqueness: Unlike succinate and fumarate, which are primarily involved in the tricarboxylic acid cycle, this compound has distinct immunomodulatory and anti-inflammatory properties.

生物活性

Sodium itaconate, a derivative of itaconic acid, has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of inflammation and immunity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an immunometabolite derived from the tricarboxylic acid (TCA) cycle. It is synthesized from cis-aconitate through the action of the enzyme immune-responsive gene 1 (IRG1) in activated macrophages. This compound has been shown to exhibit various biological effects, including anti-inflammatory and antimicrobial properties.

- Inhibition of Succinate Dehydrogenase (SDH) : this compound acts as a competitive inhibitor of SDH, which plays a crucial role in mitochondrial metabolism and reactive oxygen species (ROS) production. By inhibiting SDH, this compound prevents the oxidation of succinate to fumarate, thereby reducing mtROS and proinflammatory cytokine production such as IL-1β .

- Modulation of Macrophage Polarization : this compound influences macrophage polarization towards an anti-inflammatory phenotype. Studies have demonstrated that itaconate promotes the expression of anti-inflammatory markers like IL-10 while downregulating pro-inflammatory cytokines such as iNOS, IL-1β, and IL-6 .

- Inhibition of Inflammasome Activation : Itaconate has been shown to inhibit the NLRP3 inflammasome, a key component in the inflammatory response. This inhibition helps mitigate inflammation during various pathological conditions .

- Antimicrobial Activity : this compound exhibits bacteriostatic and bactericidal properties against various pathogens by inhibiting bacterial isocitrate lyase (ICL), which is essential for bacterial survival . This mechanism enhances its potential as an antimicrobial agent.

Therapeutic Applications

This compound's biological activities suggest several potential therapeutic applications:

- Chronic Inflammatory Diseases : Its ability to modulate inflammation makes this compound a candidate for treating conditions such as non-alcoholic steatohepatitis (NASH) and other chronic inflammatory diseases. A study demonstrated that liposomal formulations of this compound effectively reduced inflammatory markers in murine models .

- Cancer Therapy : Recent research indicates that this compound may play a dual role in cancer progression, particularly in hepatocellular carcinoma (HCC). While it has immunomodulatory effects that could inhibit tumor growth, some studies suggest it may also promote HCC progression under certain conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Liposomal Formulation Study : A master's thesis explored the development of liposomal this compound for targeted delivery to liver macrophages. The results indicated significant downregulation of pro-inflammatory cytokines and upregulation of IL-10, demonstrating its potential for treating NASH inflammation .

- Antimicrobial Efficacy : A study highlighted this compound's effectiveness against Salmonella enterica and Legionella pneumophila, supporting its use as an antimicrobial agent in clinical settings .

- Inflammation Modulation : Research has shown that this compound can effectively reprogram macrophages to communicate with other leukocytes, enhancing the innate immune response against infections .

Data Summary Table

特性

IUPAC Name |

disodium;2-methylidenebutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZSMHVWMGGQGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97-65-4 (Parent) | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063817 | |

| Record name | Disodium methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5363-69-9 | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium methylenesuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。